



# The Discovery and Early History of 3,4-Methylenedioxyamphetamine (MDA)

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| Compound Name:       | 2,3-MDA hydrochloride |           |
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3,4-MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.[1] However, its psychoactive effects were not documented until July 1930, when Gordon Alles selfadministered a 126 mg dose and experienced hallucinogenic effects, a sense of well-being, and euphoria.[1] Alles later licensed the drug to the pharmaceutical company Smith, Kline & French.[1]

Initial scientific interest in 3,4-MDA centered on its potential therapeutic applications. Animal testing began in 1939, followed by human trials in 1941 to explore its use in treating Parkinson's disease.[1] However, it was found to be detrimental for individuals with this condition.[1] Between 1949 and 1957, Smith, Kline & French administered the drug to over five hundred human subjects in studies investigating its potential as an antidepressant and appetite suppressant.[1] The United States Army also experimented with 3,4-MDA under the codename EA-1298 in its search for a "truth drug" or incapacitating agent.[1]

## Interpreting "ortho-MDA": Potential Isomers and **Derivatives**

The term "ortho-MDA" is not standard chemical nomenclature. In organic chemistry, "ortho," "meta," and "para" are used to describe the substitution patterns on a benzene ring. For methylenedioxyamphetamine, the methylenedioxy group and the amphetamine side chain can be arranged in different positions. The commonly known MDA is the 3,4-isomer, which corresponds to a "para" and "meta" relationship between the substituents and the side chain attachment point, not a simple "ortho" relationship.



A possible interpretation of "ortho-MDA" could refer to an isomer where the methylenedioxy group is in a different position relative to the amphetamine side chain, such as 2,3-methylenedioxyamphetamine. However, there is a scarcity of scientific literature on this specific isomer.

Another interpretation could be a ring-methylated derivative of 3,4-MDA. Research has been conducted on such compounds. For instance, a study on the synthesis and pharmacological evaluation of three isomeric ring-methylated derivatives of 3,4-MDA has been published.[2] These compounds were investigated as monoamine-releasing agents and serotonin agonists. [2]

# Synthesis of 3,4-Methylenedioxyamphetamine (MDA)

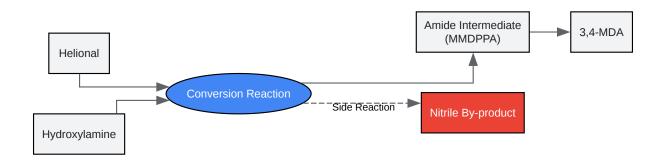
Various synthetic routes for 3,4-MDA have been developed. One common method involves the use of helional as a precursor. Two primary methods utilizing hydroxylamine as the nitrogen source have been investigated.[3][4] One approach involves the addition of hydroxylamine to helional to form an amide intermediate ( $\alpha$ -methyl-3,4-methylenedioxyphenylpropionamide, MMDPPA), which is then converted to 3,4-MDA.[4] This method can also generate a nitrile by-product, which can reduce the overall yield.[4]

Another synthetic pathway utilizes a condensation reaction, followed by a Beckmann rearrangement and then a Hofmann rearrangement.[5]

The synthesis of 3,4-MDA can also be achieved from isosafrole. The initial oxygenation of the conjugated double bond in isosafrole produces a number of products, with the distribution of these products varying depending on the reaction solvent.[5]

Below is a generalized workflow for the synthesis of 3,4-MDA from helional.





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Caption: Generalized workflow for the synthesis of 3,4-MDA from helional.

## Pharmacological Profile of 3,4-Methylenedioxyamphetamine (MDA)

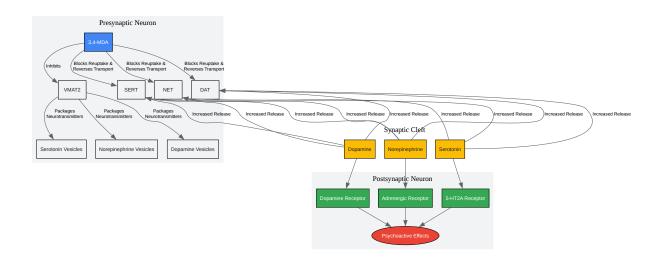
3,4-MDA is pharmacologically classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a serotonin 5-HT<sub>2</sub> receptor agonist.[1] Its primary mechanism of action involves the release of these key neurotransmitters, leading to its characteristic psychoactive effects.

The subjective effects of 3,4-MDA include euphoria, enhanced empathy, emotional amplification, and a sense of well-being.[1] These entactogenic effects led to it being colloquially known as the "love drug."[1] It also produces mild psychedelic effects, such as brightened colors and closed-eye visuals.[1]

The duration of action of 3,4-MDA is reported to be approximately 6 to 8 hours, with an elimination half-life of 10.9 hours.[1]

The following diagram illustrates the primary signaling pathway affected by 3,4-MDA.





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Caption: Simplified signaling pathway of 3,4-MDA in a monoaminergic synapse.

## **Quantitative Pharmacological Data**

Due to the limited research on isomers other than 3,4-MDA, a comprehensive table of comparative quantitative data is not feasible. However, studies on ring-methylated derivatives of 3,4-MDA have provided some data on their potency as serotonin-releasing agents. For example, the 2-methyl and 5-methyl derivatives of 3,4-MDA were found to be more potent and



selective in inhibiting [³H]-serotonin accumulation in rat brain synaptosomal preparations compared to the parent compound.[2]

| Compound                                        | Potency (IC₅₀) for [³H]5-HT uptake inhibition |
|-------------------------------------------------|-----------------------------------------------|
| 3,4-MDA                                         | Data not specified in abstract                |
| 2-methyl-MDA                                    | More potent than 3,4-MDA                      |
| 5-methyl-MDA                                    | More potent than 3,4-MDA                      |
| Data from a study on rat brain synaptosomes.[2] |                                               |

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are outlined in the primary research articles. For instance, the synthesis of ringmethylated derivatives of 3,4-MDA would involve specific chemical reactions and purification steps as described in the relevant medicinal chemistry literature.[2] Pharmacological assays, such as radioligand binding studies and in vivo drug discrimination tests in animal models, are also described in detail in these publications.[2]

In Vitro [³H]-Serotonin Uptake Assay: A typical protocol would involve the preparation of synaptosomes from rat brain tissue. These synaptosomes would then be incubated with varying concentrations of the test compounds (e.g., 3,4-MDA and its derivatives) and a fixed concentration of radiolabeled serotonin ([³H]5-HT). The ability of the test compounds to inhibit the uptake of [³H]5-HT into the synaptosomes is then measured, and the IC50 value (the concentration of the compound that inhibits 50% of the uptake) is calculated.

### Conclusion

While the term "ortho-MDA" does not correspond to a well-documented compound in the scientific literature, the extensive research on 3,4-MDA provides a rich history of its discovery, synthesis, and pharmacological investigation. The exploration of related compounds, such as ring-methylated derivatives, continues to shed light on the structure-activity relationships of this class of psychoactive substances. Further research would be necessary to fully characterize any potential "ortho" isomers of MDA and to understand their unique pharmacological profiles.



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